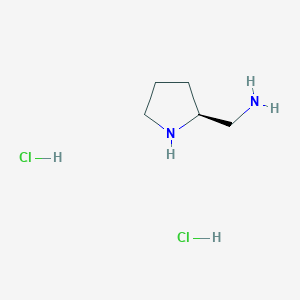

(S)-Pyrrolidin-2-ylmethanamine dihydrochloride

Description

Properties

IUPAC Name |

[(2S)-pyrrolidin-2-yl]methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c6-4-5-2-1-3-7-5;;/h5,7H,1-4,6H2;2*1H/t5-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRLFKCODRAOAY-XRIGFGBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Benzylation and Alkylation

The foundational method involves reacting 2-pyrrolidone (I) with benzyl chloride in a basic medium (sodium ethoxide) to form N-benzyl-2-pyrrolidone (II) . This step proceeds in xylene under reflux, yielding 82% of (II) after distillation. Subsequent alkylation with dimethyl sulfate generates a quaternary ammonium intermediate, which reacts with nitromethane in methanol to produce N-benzyl-2-nitromethylene-pyrrolidine (III) . This nitromethylene derivative is isolated in 71% yield via crystallization.

Key Data:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Benzylation | Benzyl chloride, NaOEt | Xylene, reflux | 82% |

| Alkylation | Dimethyl sulfate, nitromethane | Methanol, 15–65°C | 71% |

Catalytic Hydrogenation and Salt Formation

Reduction of III using Raney nickel under high-pressure hydrogen (145 kg/cm²) in ethanol/HCl yields N-benzyl-2-aminomethyl-pyrrolidine (IV) . Final debenzylation via hydrogenolysis and treatment with hydrochloric acid produces 2-aminomethyl-pyrrolidine (V) as the dihydrochloride salt. The overall yield for this three-step sequence is 60.7%.

Challenges:

-

Racemic Mixture : This method yields racemic 2-aminomethyl-pyrrolidine, necessitating enantiomeric resolution for the (S)-isomer.

-

High-Pressure Requirements : Hydrogenation at 145 kg/cm² demands specialized equipment.

Asymmetric Synthesis via Chiral Resolution

Boc-Protected Intermediate Strategy

An advanced route employs tert-butyloxycarbonyl (Boc) protection to enhance functional group compatibility. Starting with Boc-protected 4,6-dimethylaminopyridine (10) , a Mitsunobu reaction with (S)-(−)-camphanic acid introduces chirality, yielding enantiomerically pure 15b .

Key Reaction Sequence:

Reductive Amination and Deprotection

Allylation of the resolved alcohol 9 with allyl methyl carbonate (Pd(PPh₃)₄ catalyst) forms 16 , which undergoes ozonolysis to aldehyde 17 . Reductive amination with 2,2-difluoro-2-(3-fluorophenyl)ethylamine and NaHB(OAc)₃ produces 18a . Final Boc removal with HCl yields the (S)-enantiomer as a trihydrochloride salt (99% yield).

Advantages:

-

Enantiomeric Purity : >92% ee achieved via chiral resolution.

-

Scalability : Avoids high-pressure hydrogenation.

Comparative Analysis of Methods

Yield and Efficiency

Enantiomeric Control

-

Benzylation Route : Requires post-synthesis resolution (e.g., chiral chromatography).

-

Boc Route : Integrates chirality early via Mitsunobu reaction, minimizing additional steps.

Industrial and Laboratory-Scale Considerations

Catalytic Asymmetric Hydrogenation

Emerging methods explore asymmetric hydrogenation of pyrrolidine precursors using chiral catalysts (e.g., Rhodium-BINAP complexes). Preliminary data suggest up to 85% ee, though scalability remains unverified.

Salt Formation Optimization

The dihydrochloride salt is precipitated by adding HCl to the free base in ethanol. Critical parameters include:

-

Stoichiometry : 2:1 HCl-to-amine ratio.

-

Temperature : 0–5°C to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

(S)-Pyrrolidin-2-ylmethanamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form imines or nitriles under specific conditions.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The nitrogen atom in the pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Pharmaceutical Development

Building Block for Drug Synthesis

(S)-Pyrrolidin-2-ylmethanamine dihydrochloride is utilized as a precursor in the synthesis of diverse pharmaceutical compounds. Its structural features enable the development of drugs that can interact with various biological targets. The compound's amine group is crucial for forming bonds with different molecular entities, enhancing its utility in drug design.

Targeting Neurodegenerative Disorders

Research indicates that derivatives of this compound may be effective against neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate neurotransmitter systems positions it as a potential candidate for developing treatments aimed at improving cognitive function .

Cancer Research

In cancer pharmacology, this compound has been explored for its role in synthesizing antitumor agents. For instance, studies have shown that pyrrolidine derivatives can inhibit cancer cell proliferation and induce apoptosis, making them valuable in developing anticancer therapies.

Interaction with Biological Targets

The compound exhibits significant interactions with various biological targets, including receptors involved in neurotransmission and cell signaling pathways. This versatility enhances its potential as a pharmacophore in drug design.

Case Studies on Biological Efficacy

Several case studies have demonstrated the efficacy of this compound derivatives in preclinical models. For example, spiro[pyrrolidine-3,3′-oxindoles] synthesized using this compound showed dual activity against histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2), leading to significant growth inhibition of breast cancer cell lines .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (R)-Pyrrolidin-2-ylmethanamine | Chiral Amine | Enantiomer with differing biological activity |

| Pyrrolidine | Saturated Heterocycle | Basic structure without substituents |

| 4-Methylpyrrolidine | Substituted Pyrrolidine | Enhanced lipophilicity and altered pharmacokinetics |

| Proline | Amino Acid | Naturally occurring; important in protein synthesis |

The structural uniqueness of this compound contributes to its distinct biological activities compared to its analogs, making it a focal point in medicinal chemistry research.

Mechanism of Action

The mechanism of action of (S)-Pyrrolidin-2-ylmethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Key Observations :

- Stereochemistry : The (S)- and (R)-enantiomers of pyrrolidin-2-ylmethanamine dihydrochloride exhibit identical molecular weights but differ in spatial orientation, leading to divergent receptor-binding affinities. For example, the (S)-form may preferentially interact with dopamine receptors in CNS applications .

- Substituent Effects : The addition of a phenyl group in 2-Phenyl-2-(2-pyrrolidinyl)ethanamine dihydrochloride increases lipophilicity, enhancing blood-brain barrier penetration compared to the parent compound .

Pharmacological and Functional Comparisons

Key Observations :

- Therapeutic Scope : (S)-Pyrrolidin-2-ylmethanamine dihydrochloride serves primarily as a synthetic intermediate, whereas its derivative Remoxypride achieved clinical use but faced withdrawal due to toxicity .

- Potency vs. Selectivity: Vanoxerine dihydrochloride’s multi-kinase inhibition offers broad efficacy but risks off-target effects, unlike simpler pyrrolidine derivatives with narrower targets .

- Safety Profiles: Limited toxicological data exist for this compound, whereas analogs like Remoxypride highlight the importance of thorough safety evaluation during development .

Biological Activity

(S)-Pyrrolidin-2-ylmethanamine dihydrochloride is a chiral amine compound that has garnered attention in various fields of scientific research due to its unique biological properties and applications. This article delves into its biological activity, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has a pyrrolidine ring structure, which is significant for its interactions with biological targets. Its enantiomeric purity enhances its specificity in biological applications, making it a valuable compound in pharmaceutical synthesis and other research domains.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. Notably, it acts as a ligand that modulates the activity of these targets, influencing cellular signaling pathways and physiological responses .

Key Mechanisms:

- Enzyme Interaction : It has been shown to interact with T-cell surface glycoprotein receptors, enhancing T-cell activation and proliferation by binding to specific proteins like ADA and CAV1 .

- Regulation of Physiological Processes : The compound exhibits aminopeptidase activity, which is crucial for regulating various physiological processes by cleaving peptides in circulation .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : It has demonstrated effectiveness against various pathogens, contributing to the development of new antimicrobial agents .

- Anticancer Properties : Studies have shown that derivatives of pyrrolidine compounds can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .

- Anti-inflammatory Effects : The compound has been linked to reduced expression of inflammatory markers such as COX-2 and iNOS in experimental models, suggesting its utility in managing inflammatory conditions .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against ESKAPE pathogens | |

| Anticancer | Induces apoptosis in MCF-7 cell line | |

| Anti-inflammatory | Decreases COX-2 and iNOS expression |

Case Studies

- Anticancer Study : A study involving this compound derivatives found significant cytotoxic activity against human leukemia cell lines. The compounds exhibited IC50 values indicating potent anticancer properties compared to standard chemotherapeutics like doxorubicin .

- Inflammation Model : In an experimental model assessing anti-inflammatory effects, treatment with this compound resulted in a marked reduction in inflammatory markers, suggesting its potential therapeutic role in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for (S)-Pyrrolidin-2-ylmethanamine dihydrochloride, and how can enantiomeric purity be ensured?

- Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis. Enantiomeric purity is validated using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and polarimetric analysis. For diastereomeric salt formation, L-tartaric acid is commonly used to isolate the (S)-enantiomer. Post-synthesis, confirm purity via H/C NMR and mass spectrometry .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS/CLP guidelines (Regulation EC 2020/8785):

- Avoid inhalation (use fume hoods) and skin contact (wear nitrile gloves/lab coats).

- Implement emergency eyewash stations and ventilated storage.

- Toxicity data are limited, so treat as a health hazard (P261/P262 precautions) .

Q. Which analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- Purity : HPLC with UV detection (λ = 210–220 nm) and ≥95% purity thresholds.

- Structural Confirmation : FT-IR (amine N-H stretch: 3300–3500 cm), H NMR (δ 3.2–3.5 ppm for pyrrolidine protons).

- Salt Form Verification : Elemental analysis (Cl content ~21.5% w/w) .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in airtight containers under inert gas (N) at –20°C. Monitor for hygroscopicity; use desiccants (silica gel) to prevent HCl release. Stability studies recommend pH 4–6 buffers for aqueous solutions to avoid decomposition .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound across studies?

- Methodological Answer :

- Assay Validation : Use standardized cell lines (e.g., HEK-293 for receptor binding) and controls (e.g., known agonists/antagonists).

- Batch-Specific Analysis : Verify compound purity (≥99% via HPLC) and enantiomeric excess (≥98% via chiral chromatography) to rule out impurity-driven artifacts .

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to compare effect sizes across studies, accounting for variables like dosage and exposure time .

Q. What methodologies are recommended for studying the degradation pathways of this compound under varying environmental conditions?

- Methodological Answer :

- Forced Degradation : Expose to heat (40–80°C), UV light (254 nm), and oxidative stress (3% HO).

- Analytical Workflow : Use GC-FID (DB-5MS column, 40–300°C gradient) or LC-MS to identify degradation products (e.g., pyrrolidine ring-opening derivatives). Quantify degradation kinetics using Arrhenius plots .

Q. What experimental designs are suitable for investigating synergistic effects of this compound in combination therapies?

- Methodological Answer :

- Isobolographic Analysis : Determine additive/synergistic effects using fixed-ratio combinations (e.g., 1:1 to 1:4 molar ratios).

- Mechanistic Studies : Pair with inhibitors (e.g., cytochrome P450 blockers) to assess metabolic interactions. Monitor cellular uptake via fluorescent tagging .

Q. How can computational modeling optimize the design of derivatives based on this compound?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with target receptors (e.g., NMDA or σ-1 receptors) to predict binding affinities.

- QSAR Models : Coramine or Gaussian-based models can link structural modifications (e.g., N-alkylation) to activity trends. Validate with in vitro IC assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.